![molecular formula C12H8IN3O4S B14224689 2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline CAS No. 721925-29-7](/img/structure/B14224689.png)
2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline is an organic compound characterized by the presence of iodine, nitro, and sulfanyl groups attached to an aniline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline typically involves the following steps:
Nitration: The starting material, 2-iodoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Sulfurization: The nitrated product is then treated with a sulfurizing agent, such as thiourea, to introduce the sulfanyl group.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Palladium catalysts, boronic acids (for Suzuki-Miyaura coupling)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of nitro and sulfanyl groups can influence its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Iodo-4-nitrophenyl)sulfanyl]phenol
- 2-[(2-Iodo-4-nitrophenyl)sulfanyl]benzoic acid
Uniqueness
2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline is unique due to the combination of iodine, nitro, and sulfanyl groups on the aniline backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
721925-29-7 |
|---|---|
Fórmula molecular |
C12H8IN3O4S |
Peso molecular |
417.18 g/mol |
Nombre IUPAC |
2-(2-iodo-4-nitrophenyl)sulfanyl-5-nitroaniline |
InChI |
InChI=1S/C12H8IN3O4S/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H,14H2 |
Clave InChI |
BYFSXLHUDXGPSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N)SC2=C(C=C(C=C2)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


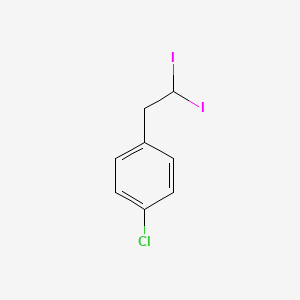
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
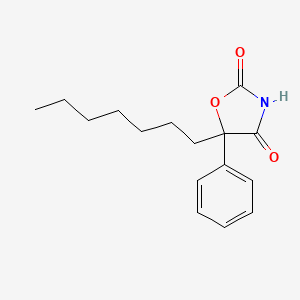
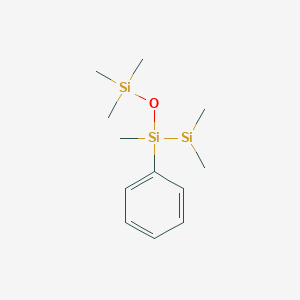
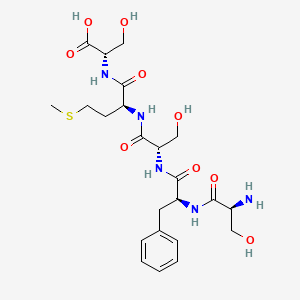
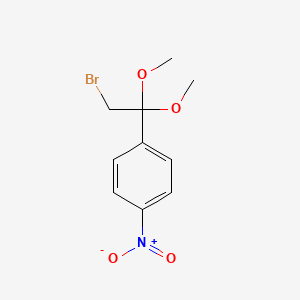

![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
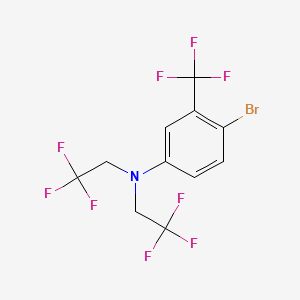
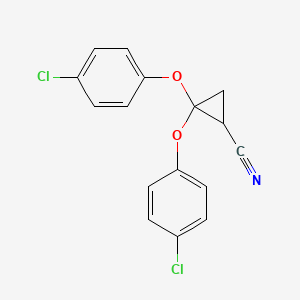
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
